molecular formula C14H15N5S B2577780 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine CAS No. 2380184-58-5

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2577780
CAS No.: 2380184-58-5
M. Wt: 285.37
InChI Key: KAXXIOCAAKGZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core fused with a thiophene ring and a pyrrolidine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the pyrazolo[3,4-d]pyrimidine core can be synthesized through a condensation reaction involving hydrazine derivatives and β-keto esters, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps. Ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins and enzymes, modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core with a thiophene ring and a pyrrolidine moiety. This structural arrangement imparts distinct biological activities and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

1-methyl-4-(3-thiophen-3-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S/c1-18-13-12(6-17-18)14(16-9-15-13)19-4-2-10(7-19)11-3-5-20-8-11/h3,5-6,8-10H,2,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXXIOCAAKGZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.